N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
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Overview
Description
“N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide” is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with a chlorine atom at the para position and a dimethylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2,3-dimethylaniline.
Formation of Intermediate: The 4-chlorobenzyl chloride reacts with ethanediamine to form an intermediate compound.
Final Product: The intermediate is then reacted with 2,3-dimethylaniline under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and the biological system in which it is studied. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of “N-(4-chlorobenzyl)-N’-(2,3-dimethylphenyl)ethanediamide” lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the chlorine atom and the dimethyl groups can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-15(12(11)2)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDAFDNIZRREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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